molecular formula C8H4BrFN2O2 B11930478 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2177264-08-1

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11930478
CAS No.: 2177264-08-1
M. Wt: 259.03 g/mol
InChI Key: BUTYZIYTRBVXJU-UHFFFAOYSA-N
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Properties

CAS No.

2177264-08-1

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

BUTYZIYTRBVXJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps :

    Formation of the Pyrazolo[1,5-a]pyridine Core: The core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.

    Fluorination: The fluorine atom at the 4th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used for forming amides and esters.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various amide or ester derivatives .

Scientific Research Applications

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

    Biological Research: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

    Chemical Synthesis: The compound is a valuable building block in organic synthesis for creating complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom and pyrazole ring.

    4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.

    Pyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks both the bromine and fluorine atoms.

Uniqueness

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .

Biological Activity

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 2177264-08-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substitutions, which enhance its chemical reactivity and biological profile. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C8H4BrFN2O2
  • Molecular Weight: 259.03 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms allows for unique interactions within biological systems:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways.
  • Cell Cycle Modulation: It influences cell cycle progression, particularly inducing G1 phase arrest in cancer cells.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies: In vitro studies on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis and cell cycle arrest at the G1 phase. The IC50 value for MCF-7 cells was determined to be approximately 168.78 µM .

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory effects on various kinases, which are often implicated in cancer progression:

KinaseActivity (%)
Aurora A48.22
Aurora B92.90
AKT-1104.50
CDK-2/cyclin A83.72
mTOR/FRAP-1105.00

This data suggests that the compound selectively inhibits certain kinases, making it a potential candidate for targeted cancer therapy .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Cell Cycle Analysis: A study conducted on MCF-7 cells treated with the compound showed a significant increase in G1 phase cells from 51.45% (control) to 60.68% (treated). This indicates that the compound effectively halts cell division at an early stage .
  • Apoptosis Induction: Flow cytometric analysis revealed that treatment with the compound resulted in a total death rate of 2.16% in MCF-7 cells compared to a positive control rate of 1.52%, indicating enhanced apoptotic effects attributed to the compound .

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